Phenobarbital calcium
Description
Historical Context of Phenobarbital (B1680315) Discovery and Early Research
The journey of phenobarbital research began in the early 20th century. The first barbiturate (B1230296), barbital, was synthesized in 1902 by German chemists Emil Fischer and Joseph von Mering. nih.gov This breakthrough paved the way for the synthesis of several related compounds, and by 1904, Fischer had synthesized phenobarbital. nih.gov In 1911, Hörlein, by substituting an ethyl group with a phenyl radical on the barbituric acid structure, further refined the synthesis of phenobarbital. wikipedia.org
Phenobarbital was introduced to the market in 1912 by the drug company Bayer under the brand name Luminal. nih.govwikipedia.org Initially, its sedative and hypnotic properties were the primary focus of research and clinical application. nih.govwikipedia.org However, a serendipitous discovery by a young doctor, Alfred Hauptmann, in the same year, revealed its potent anticonvulsant effects when he administered it as a tranquilizer to his epilepsy patients and observed a reduction in their seizures. nih.govresearchgate.net This marked a pivotal moment in the history of epilepsy treatment, with phenobarbital becoming the first truly effective organic antiepileptic drug. gpatindia.com Early research also led to the development of other barbiturate derivatives, such as mephobarbital and primidone, the latter of which was later found to be metabolized to phenobarbital. gpatindia.com
Evolution of Research Paradigms and Mechanistic Understanding
The understanding of phenobarbital's mechanism of action has evolved significantly from early observations of its sedative and anticonvulsant effects to a more detailed molecular-level comprehension. For many years, it has been recognized that barbiturates, including phenobarbital, exert their effects by interacting with the central nervous system. nih.gov
In addition to its effects on GABAergic transmission, research has uncovered other potential mechanisms that contribute to phenobarbital's activity. Studies have suggested that phenobarbital can also inhibit glutamate-induced depolarizations and may block AMPA/kainate receptors, which are involved in excitatory neurotransmission. nih.govnih.gov Furthermore, some research indicates that phenobarbital may inhibit voltage-gated calcium channels, which would result in a decrease in the release of excitatory neurotransmitters. nih.govmedcentral.com This multifaceted mechanism of action, targeting both inhibitory and excitatory systems, likely accounts for its broad anticonvulsant efficacy. The ongoing investigation into the specific binding sites on the GABA-A receptor subunits and the interplay between its various mechanisms continues to be an active area of research. nih.gov
Research Data on Phenobarbital Salts
The formulation of phenobarbital as a salt can significantly alter its physicochemical properties, most notably its solubility. This has been a key area of investigation to improve its characteristics for different applications.
Table 1: Physicochemical Properties of Phenobarbital and its Salts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/mL) |
| Phenobarbital (free acid) | C₁₂H₁₂N₂O₃ | 232.23 | ~1 |
| Phenobarbital Calcium | C₁₂H₁₁CaN₂O₃ | 272.31 | Increased solubility over free acid |
| Phenobarbital Sodium | C₁₂H₁₁N₂NaO₃ | 254.22 | Freely soluble |
| Phenobarbital Potassium | - | - | ~88 |
| Phenobarbital Benzathine | - | - | ~2.9 |
| Phenobarbital Betaine | - | - | ~1.9 |
| Phenobarbital Choline (B1196258) | - | - | ~295 |
Data for potassium, benzathine, betaine, and choline salts are derived from patent literature. google.com
Structure
3D Structure of Parent
Properties
CAS No. |
7645-06-9 |
|---|---|
Molecular Formula |
C24H22CaN4O6 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
calcium;5-ethyl-2,6-dioxo-5-phenylpyrimidin-4-olate |
InChI |
InChI=1S/2C12H12N2O3.Ca/c2*1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;/h2*3-7H,2H2,1H3,(H2,13,14,15,16,17);/q;;+2/p-2 |
InChI Key |
ZETGTVOTPNZDKD-UHFFFAOYSA-L |
Canonical SMILES |
CCC1(C(=O)NC(=O)N=C1[O-])C2=CC=CC=C2.CCC1(C(=O)NC(=O)N=C1[O-])C2=CC=CC=C2.[Ca+2] |
Related CAS |
50-06-6 (Phenobarbital) |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Phenobarbital Action Involving Calcium Signaling
Modulation of Neurotransmitter Systems and Ion Channels
The principal mechanism of phenobarbital's action is its allosteric modulation of the GABA-A receptor. nih.govsketchy.comwikipedia.org This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions into the neuron. patsnap.compatsnap.com This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. patsnap.comsketchy.com Phenobarbital (B1680315) binds to a site on the GABA-A receptor that is distinct from the GABA binding site. patsnap.comsketchy.com This allosteric binding potentiates the effect of GABA, enhancing the inhibitory neurotransmission. patsnap.compatsnap.com
Phenobarbital's interaction with the GABA-A receptor specifically influences the gating kinetics of the associated chloride ion channel. sketchy.com Unlike other modulators that may increase the frequency of channel opening, phenobarbital extends the duration for which the chloride channel remains open in the presence of GABA. patsnap.comsketchy.com This prolonged opening allows for a greater influx of chloride ions, leading to a more pronounced and sustained hyperpolarization of the neuronal membrane. patsnap.com At higher concentrations, phenobarbital can also directly activate the GABA-A receptor, even in the absence of GABA. nih.govnih.gov
Table 1: Effect of Phenobarbital on GABA-A Receptor Chloride Channel Gating
| Parameter | Effect of Phenobarbital | Consequence |
|---|---|---|
| Channel Opening Duration | Increases | Enhanced and prolonged chloride ion influx |
| Channel Opening Frequency | No significant change | Mechanism is distinct from benzodiazepines |
| Neuronal Membrane Potential | Hyperpolarization | Decreased neuronal excitability |
The GABA-A receptor is a pentameric protein composed of different subunits, and the specific subunit composition can influence its pharmacology. nih.govfrontiersin.org Studies have indicated that the β subunits of the GABA-A receptor are critical for the action of barbiturates like phenobarbital. nih.gov Research involving chimeric receptors has suggested that the binding sites for pentobarbital (B6593769), a related barbiturate (B1230296), are located in a region spanning from the first to the third transmembrane domains of the β3 subunit. nih.gov Specifically, residues downstream from the middle of the second transmembrane (M2) region of the β3 subunit appear to be involved in the binding and direct gating actions of pentobarbital. nih.gov Transgenic mice with a point mutation in the β3 GABA-A receptor subunit have shown reduced sensitivity to the effects of pentobarbital, further highlighting the importance of this subunit in barbiturate action. nih.gov While barbiturate sensitivity is not as strictly dependent on specific subunit composition as that of benzodiazepines, the β3 subunit plays a significant role in mediating their effects. nih.govresearchgate.net
Phenobarbital has been shown to reduce glutamate-induced neuronal excitation. patsnap.com This is achieved, in part, through its interaction with ionotropic glutamate (B1630785) receptors. wikipedia.org Furthermore, phenobarbital may inhibit the release of glutamate from presynaptic terminals by affecting P/Q-type high-voltage activated calcium channels. nih.gov Calcium influx through these channels is a critical step in triggering the fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane. mdpi.comyoutube.com By blocking these calcium channels, phenobarbital can decrease the release of excitatory neurotransmitters. drugbank.comnih.gov
A significant component of phenobarbital's action on the glutamatergic system is its ability to directly block α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. nih.govwikipedia.orgnih.gov These are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission. patsnap.com Studies have demonstrated that phenobarbital can reduce the currents mediated by AMPA/kainate receptors. nih.govnih.gov This blockade of excitatory receptors contributes to the anticonvulsant properties of phenobarbital and is an action not shared by all GABAergic agents, such as diazepam. nih.govresearchgate.net The ability to reduce AMPA/kainate receptor-mediated excitatory postsynaptic currents provides an additional mechanism for stabilizing neuronal activity. nih.gov
Table 2: Phenobarbital's Interaction with the Glutamatergic System
| Target | Mechanism of Action | Functional Outcome |
|---|---|---|
| AMPA/Kainate Receptors | Direct blockade | Reduction of fast excitatory neurotransmission wikipedia.orgnih.gov |
| P/Q-type Calcium Channels | Inhibition | Decreased presynaptic glutamate release nih.gov |
Glutamatergic System Interaction
NMDA Receptor Influence
Phenobarbital has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission and calcium influx. Research indicates that anesthetic and convulsant barbiturates, including phenobarbital, can inhibit NMDA receptor-mediated responses. nih.gov Studies using brain membrane vesicles from the mouse hippocampus demonstrated that anesthetic barbiturates inhibit NMDA-stimulated increases in intracellular free calcium in a concentration-dependent manner. nih.gov The rank order of potency for this inhibition was found to be secobarbital > amobarbital > pentobarbital > mephobarbital = phenobarbital >> barbital. nih.gov
Voltage-Dependent Calcium Channel Modulation
A significant aspect of phenobarbital's mechanism of action is its ability to modulate voltage-dependent calcium channels (VDCCs). patsnap.comdrugbank.com This modulation contributes to the stabilization of neuronal membranes and a reduction in neuronal excitability. patsnap.com By blocking these channels, phenobarbital can decrease the influx of calcium that is crucial for the propagation of action potentials and the release of neurotransmitters. patsnap.comdrugbank.com Studies have shown that phenobarbital decreases voltage-dependent calcium conductance in mouse neurons. nih.gov This effect is believed to be a key factor in how barbiturates alter neurotransmitter release. nih.gov
Direct Channel Blockade (e.g., P/Q-type, T-type)
Phenobarbital directly blocks several types of voltage-dependent calcium channels. nih.govnih.govnih.gov
P/Q-type Channels: These channels are crucial for neurotransmitter release at most fast synapses in the mammalian central nervous system. nih.govnih.gov Phenobarbital's inhibition of P/Q-type calcium channels is thought to contribute to the depression of the central nervous system. nih.gov
T-type Channels: Phenobarbital is a potent blocker of T-type calcium currents. nih.govphysiology.org Some research suggests that the neuroprotective effects of certain anticonvulsants, including phenobarbital, may be linked to their ability to inhibit T-type calcium channels. nih.gov Studies on adult rat sensory neurons have shown that phenobarbital completely blocks T-type currents, with a half-maximal effective concentration (EC50) of 1.7 mM. physiology.org
It is noteworthy that not all calcium channels are equally affected. For instance, studies on mouse dorsal root ganglion neurons indicated that phenobarbital does not affect the T-type calcium current in that specific cell type, while it does block the L-type calcium current. nih.gov
Reduction of Calcium Influx in Neurons
Phenobarbital effectively reduces the influx of calcium into neurons, a key mechanism underlying its anticonvulsant and sedative effects. nih.govnih.gov This reduction in calcium entry has been observed in various experimental models. For example, phenobarbital has been shown to decrease calcium-dependent action potentials in a dose-dependent manner in mouse spinal cord neurons. nih.gov This action is correlated with a reduction in neurotransmitter release. nih.gov
The mechanism for this reduction in calcium influx is thought to involve either an enhancement of calcium channel inactivation or a direct open channel block. nih.gov By decreasing presynaptic calcium entry, phenobarbital effectively reduces the release of neurotransmitters. nih.gov
| Experimental Model | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Mouse Dorsal Root Ganglion Neurons | Decreased voltage-dependent calcium conductance | Enhanced calcium channel inactivation or open channel block | nih.gov |
| Mouse Spinal Cord Neurons | Dose-dependent reduction of calcium-dependent action potential duration | Reduction of presynaptic calcium entry and consequent reduction of neurotransmitter release | nih.gov |
| Synaptosomes | Decreased calcium influx | Alteration of transmitter release by decreasing calcium entry | nih.gov |
Stereoselective Effects on Calcium Currents
The effects of barbiturates on calcium currents can be stereoselective, meaning that different stereoisomers of a compound can have different potencies. While this effect is more pronounced with pentobarbital, where the S(-) isomer has greater CNS depressant activity, phenobarbital also exhibits some degree of stereoselectivity in its interaction with calcium channels. jneurosci.org Research on freshly dissociated adult guinea pig hippocampal CA1 neurons demonstrated a stereoselective block of a voltage-activated Ca2+ current by pentobarbital, with phenobarbital also being effective, albeit at higher concentrations. nih.gov This suggests that the molecular configuration of the barbiturate plays a role in its ability to block calcium channels.
Sodium Channel Modulation and Membrane Stabilization
A key finding is that phenobarbital induces a slow recovery from sodium inactivation. nih.gov This recovery process proceeds with two time constants: a fast one similar to that in the absence of the drug, and a much slower one. nih.gov This slowing of recovery from inactivation effectively reduces the availability of sodium channels to open in response to rapid, repetitive stimulation, thereby limiting the sustained high-frequency firing characteristic of seizures. This action, along with its effects on calcium and chloride channels, contributes to its membrane-stabilizing properties. patsnap.com
| Parameter | Effect of Phenobarbital | Functional Consequence | Reference |
|---|---|---|---|
| Resting Sodium Inactivation (h∞) | Shifted towards more negative membrane potentials | Increased number of inactivated channels at rest | nih.gov |
| Recovery from Inactivation | Proceeds with two time constants (one fast, one slow) | Slows the return of sodium channels to the resting, available state | nih.gov |
Intracellular Calcium Homeostasis Regulation
Beyond its direct effects on ion channels in the plasma membrane, phenobarbital can also influence intracellular calcium homeostasis. nih.gov The maintenance of low cytosolic calcium concentrations is critical for normal cellular function and is regulated by a complex system of channels, pumps, and binding proteins. nih.govresearchgate.net Dysregulation of this homeostasis is implicated in the pathophysiology of epilepsy. nih.gov
In hepatocytes, pretreatment with phenobarbital followed by exposure to a toxin like carbon tetrachloride can lead to a massive accumulation of intracellular calcium. nih.gov This suggests that under certain conditions, phenobarbital can perturb the mechanisms that normally sequester and extrude calcium from the cytoplasm, such as the sarco-endoplasmic reticulum calcium ATPase (SERCA) and mitochondrial uptake. nih.govnih.gov This perturbation leads to a progressive elevation of cytosolic calcium, which can contribute to cellular dysfunction and injury. nih.gov While this effect has been demonstrated in liver cells, it highlights a potential mechanism by which phenobarbital could influence cellular processes dependent on precise calcium regulation.
Effects on Intracellular Calcium Concentration in Specific Cell Types (e.g., Hepatocytes, Neurons)
The impact of phenobarbital on intracellular calcium concentration ([Ca²⁺]i) is tissue-specific, with distinct outcomes observed in hepatocytes and neurons.
In hepatocytes , prolonged exposure to phenobarbital leads to a notable increase in [Ca²⁺]i. Studies in primary mouse hepatocyte cultures have demonstrated that incubation with phenobarbital for 24 to 48 hours results in a significant elevation of cytosolic calcium. nih.gov This rise in [Ca²⁺]i is a critical component of the signaling cascade that phenobarbital triggers. Evidence suggests that this calcium-mediated action likely involves the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). nih.gov The chelation of intracellular calcium has been shown to almost completely abolish phenobarbital-induced gene expression, underscoring the essential role of elevated [Ca²⁺]i in its mechanism of action in the liver. nih.gov Furthermore, phenobarbital alters the normal growth-regulatory effects of extracellular calcium in hepatocytes. nih.gov It has been observed to reduce the ability of physiological concentrations of calcium to suppress hepatocyte proliferation, a finding that may be relevant to its tumor-promoting effects in rodents. nih.gov
In contrast, in neurons , phenobarbital primarily acts to reduce calcium influx through voltage-gated calcium channels. Research on acutely isolated hippocampal CA1 neurons has shown that phenobarbital produces a reversible, concentration-dependent block of the peak voltage-activated Ca²⁺ channel current. nih.gov Similar inhibitory effects on voltage-dependent calcium conductance have been observed in mouse dorsal root ganglion neurons. nih.gov This blockade of calcium entry leads to a reduction in the duration of calcium-dependent action potentials. nih.gov The mechanism is thought to involve either an enhancement of calcium channel inactivation or a direct block of the open channel. nih.gov While phenobarbital significantly curtails the influx of calcium during neuronal depolarization, a related barbiturate, pentobarbital, was found not to alter the resting intracellular calcium concentration in brain synaptosomes, though it did reduce the increase in calcium seen after depolarization. nih.gov
The following table summarizes the key research findings on the effects of phenobarbital on voltage-gated calcium channels in neurons.
| Cell Type | Effect | IC₅₀ Value | Mechanism | Reference |
|---|---|---|---|---|
| Guinea Pig Hippocampal CA1 Neurons | Reversible, concentration-dependent block of peak Ca²⁺ channel current | 72 µM | Inhibitory action decreased at acid pH, suggesting the anionic form is active. | nih.gov |
| Mouse Dorsal Root Ganglion Neurons | Decreased Ca²⁺-dependent component of action potentials | Not specified | Reduced inward Ca²⁺ current and accelerated Ca²⁺ current inactivation. | nih.gov |
| Mouse Spinal Cord Neurons | Dose-dependent reduction of Ca²⁺-dependent action potential duration | 900 µM (for 50% reduction) | Reduction of presynaptic calcium entry. | nih.gov |
Mitochondrial Calcium Uptake Inhibition
Phenobarbital has been shown to directly impede the sequestration of calcium by mitochondria. This effect is a crucial aspect of its influence on cellular calcium homeostasis and mitochondrial function.
Research using synaptosomes isolated from rat brains has demonstrated that phenobarbital inhibits mitochondrial calcium uptake by 38%. nih.gov This inhibition is not directed at the endoplasmic reticulum's ATP-dependent calcium uptake, indicating a degree of specificity for mitochondrial processes. nih.gov
The primary mechanism underlying this inhibition is believed to be phenobarbital's effect on the mitochondrial electron transport chain. Barbiturates are known to inhibit mitochondrial respiration, particularly at Complex I. nih.gov This inhibition leads to a depolarization of the inner mitochondrial membrane. nih.gov The uptake of calcium into the mitochondrial matrix is driven by the large electrochemical gradient across this membrane and is mediated by the mitochondrial calcium uniporter (MCU). A reduction in the mitochondrial membrane potential, as caused by phenobarbital, diminishes the driving force for calcium entry through the MCU, thereby inhibiting mitochondrial calcium accumulation. nih.gov There is currently no evidence to suggest that phenobarbital binds directly to the MCU or its associated proteins.
The following table details the research findings on phenobarbital's inhibition of mitochondrial calcium uptake.
| Experimental System | Observed Effect | Magnitude of Inhibition | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Rat brain synaptosomes | Inhibition of mitochondrial ⁴⁵Ca uptake | 38% | Indirect effect, likely secondary to inhibition of mitochondrial respiration. | nih.gov |
| Rat cortical cultures | Depolarization of neuronal mitochondria | Concentration-dependent | Inhibition of the electron transport chain at Complex I. | nih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Phenobarbital
Absorption and Distribution Dynamics in Animal Models
Phenobarbital (B1680315) demonstrates variable absorption and distribution patterns across different animal species. In monogastric animals, phenobarbital generally shows high bioavailability and is absorbed relatively quickly. msdvetmanual.com For instance, in dogs, peak plasma concentrations are typically reached within 4 to 8 hours after oral administration. msdvetmanual.com Similarly, studies in cats have shown a rapid absorption phase with an absorption half-life of approximately 0.382 hours, followed by a sustained serum concentration plateau for about 10 hours. researchgate.netnih.gov In contrast, the absorption in the gastrointestinal tract of rats is considered to be a slower process. ratguide.com
The distribution of phenobarbital is widespread throughout the body in animal models. ratguide.com However, the rate at which it enters different tissues varies. In rats, phenobarbital distributes very rapidly to the liver and kidneys, with a slower distribution to muscle and gut, and a significantly slower rate of entry into the brain. nih.gov This delayed central nervous system penetration is attributed to its low lipid solubility compared to other barbiturates. ratguide.comhpra.ie
The volume of distribution can also differ between species. For example, in cats, the apparent volume of distribution is large, around 931 mL/kg. researchgate.netnih.gov Studies have also indicated that phenobarbital can cross the placental barrier and can be found in saliva and milk. hpra.ie
The following table summarizes key absorption and distribution parameters of phenobarbital in various animal models:
Table 1: Absorption and Distribution of Phenobarbital in Animal Models| Species | Route of Administration | Time to Peak Concentration (Tmax) | Bioavailability (F) | Volume of Distribution (Vd) |
|---|---|---|---|---|
| Dogs | Oral | 4-8 hours msdvetmanual.com | 86-96% hpra.ie | - |
| Cats | Oral | - | 120% researchgate.netnih.gov | 931 mL/kg researchgate.netnih.gov |
| Cats | Intravenous | - | - | 931 mL/kg researchgate.netnih.gov |
| Goats | Oral | 1.75 hours nih.gov | 24.9% nih.gov | - |
| Rats | - | - | - | - |
Hepatic Biotransformation Pathways in Preclinical Species
The liver is the primary site of phenobarbital metabolism in preclinical species. msdvetmanual.comratguide.com The biotransformation process involves both phase I and phase II enzymatic reactions. researchgate.net Phenobarbital is a well-known and potent inducer of hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) system. msdvetmanual.commedsafe.govt.nz
In rodents and cattle, phenobarbital has been shown to induce multiple CYP isoenzymes, including those in the CYP2B, CYP2C, and CYP3A subfamilies. nih.govnih.gov This induction leads to an increased rate of metabolism for phenobarbital itself (autoinduction) and for other co-administered drugs. msdvetmanual.commedsafe.govt.nz For example, in rats, phenobarbital induces CYP2B1 and CYP2B2 at both the mRNA and protein levels. nih.gov In cattle, phenobarbital treatment increases the total CYP content and the activity of CYP2B, CYP2C, and CYP3A. researchgate.net
Phase I reactions primarily involve oxidation, and a major metabolite of phenobarbital is p-hydroxyphenobarbital. popline.org This metabolite is pharmacologically inactive. popline.org
Phase II reactions, which involve the conjugation of metabolites to make them more water-soluble for excretion, are also influenced by phenobarbital. It can induce enzymes like UDP-glucuronosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs). frontierspartnerships.org However, the effects on these pathways can be complex. For instance, in cattle, while phenobarbital is a known inducer of DMEs, it did not significantly alter total hepatic GSH content or GST catalytic activities. nih.gov
The following table details the effects of phenobarbital on key hepatic enzymes in different preclinical species:
Table 2: Hepatic Enzyme Induction by Phenobarbital in Preclinical Species| Species | Induced Enzymes | Metabolic Effect |
|---|---|---|
| General | Cytochrome P450 system msdvetmanual.commedsafe.govt.nz | Increased metabolism of phenobarbital and other drugs msdvetmanual.commedsafe.govt.nz |
| Rats | CYP2B1, CYP2B2 nih.gov | Gender- and age-dependent suppression of CYP2B1 nih.gov |
| Cattle | CYP2B, CYP2C, CYP3A researchgate.netnih.gov | Increased in vitro metabolism of specific substrates nih.gov |
| General | UDP-glucuronosyltransferases (UGTs), Glutathione S-transferases (GSTs) frontierspartnerships.org | Variable effects on conjugation reactions nih.gov |
Elimination Kinetics in Preclinical Species
The elimination of phenobarbital from the body occurs through a combination of hepatic metabolism and renal excretion of the unchanged drug. msdvetmanual.comratguide.com The elimination half-life of phenobarbital varies considerably among different preclinical species.
In dogs, the elimination half-life can range from 40 to 90 hours, though this can be influenced by factors such as diet. hpra.ieresearchgate.netavma.org For instance, dietary protein or fat restriction has been shown to significantly decrease the half-life of phenobarbital in dogs. researchgate.netavma.org In cats, the elimination half-life is also relatively long, reported to be between 58.8 and 76.1 hours. researchgate.netnih.gov
In contrast, the elimination half-life is shorter in other species. In horses, it is approximately 24 hours after a single dose and around 11 hours after multiple doses. msdvetmanual.com The half-life is even shorter in foals, at about 13 hours. msdvetmanual.com Goats exhibit a very short half-life of approximately 3.8 to 4.0 hours due to high clearance. nih.gov In rats, the elimination half-life has been reported to be around 11 hours. popline.org Birds, such as parrots, have a very rapid elimination, with a half-life of 1.4 to 1.7 hours, making it challenging to maintain effective concentrations. msdvetmanual.com
Approximately one-quarter to one-third of a phenobarbital dose is excreted unchanged in the urine. msdvetmanual.comhpra.ie
The following table provides a comparative overview of the elimination half-life of phenobarbital in various animal models:
Table 3: Elimination Half-Life of Phenobarbital in Preclinical Species| Species | Elimination Half-Life (t½) |
|---|---|
| Dogs | 40-90 hours hpra.ie |
| Cats | 58.8 - 76.1 hours researchgate.netnih.gov |
| Horses (single dose) | ~24 hours msdvetmanual.com |
| Horses (multiple doses) | ~11 hours msdvetmanual.com |
| Foals | ~13 hours msdvetmanual.com |
| Goats | 3.8 - 4.0 hours nih.gov |
| Rats | ~11 hours popline.org |
| Parrots | 1.4 - 1.7 hours msdvetmanual.com |
Preclinical Pharmacodynamic Models and Efficacy Assessment (e.g., Anticonvulsant Activity in Animal Models)
Phenobarbital's anticonvulsant properties are well-established in various preclinical models of seizures and epilepsy. hpra.ie These models are crucial for assessing the efficacy of potential antiepileptic drugs.
One of the most common models is the maximal electroshock (MES) test in mice and rats, which is considered an experimental model for generalized tonic-clonic seizures. researchgate.netjpccr.eu In this model, phenobarbital has consistently demonstrated dose-dependent anticonvulsant activity. jpccr.eu For example, in the mouse MES model, phenobarbital administered alone produced a clear antiseizure effect. jpccr.eu
Another model used to evaluate anticonvulsant efficacy is the pentylenetetrazol (PTZ)-induced seizure model, which mimics generalized absence seizures. researchgate.net Phenobarbital has also shown efficacy in this model. researchgate.net The 6-hertz (6 Hz) seizure model is used to assess activity against pharmacoresistant limbic seizures, and phenobarbital has been evaluated in this context as well. researchgate.net
Studies in animal models of temporal lobe epilepsy (TLE) have also been conducted. In a rat model of TLE, phenobarbital was shown to be an efficacious antiseizure medication. nih.gov Furthermore, in models of organophosphate-induced refractory status epilepticus, phenobarbital has demonstrated a dose-dependent ability to attenuate seizures. nih.gov
The efficacy of phenobarbital can be quantified by determining its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. In the mouse MES model, the ED50 for phenobarbital has been established in various studies. jpccr.eu
The following table presents data on the efficacy of phenobarbital in different preclinical anticonvulsant models:
Table 4: Efficacy of Phenobarbital in Preclinical Anticonvulsant Models| Animal Model | Seizure Type Modeled | Observed Effect of Phenobarbital |
|---|---|---|
| Maximal Electroshock (MES) Test (Mice/Rats) | Generalized tonic-clonic seizures researchgate.netjpccr.eu | Dose-dependent anticonvulsant activity jpccr.eu |
| Pentylenetetrazol (PTZ) Test | Generalized absence seizures researchgate.net | Anticonvulsant activity researchgate.net |
| 6-Hertz (6 Hz) Seizure Model | Pharmacoresistant limbic seizures researchgate.net | Anticonvulsant activity researchgate.net |
| Temporal Lobe Epilepsy (TLE) Model (Rats) | Temporal lobe seizures nih.gov | Efficacious antiseizure medication nih.gov |
| Organophosphate-Induced Status Epilepticus (Rats) | Refractory status epilepticus nih.gov | Dose-dependent seizure attenuation nih.gov |
Advanced Neuropharmacological Research of Phenobarbital
Neurophysiological and Neurochemical Effects Beyond Primary Receptor Interactions
Glutamatergic System Modulation: Phenobarbital (B1680315) has been shown to interact with the excitatory glutamate (B1630785) system, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate receptors. karger.comdrugbank.com Studies utilizing patch-clamp techniques on recombinant AMPA receptor channels have demonstrated that phenobarbital can block these channels in a dose-dependent manner. karger.comdrugbank.com This interaction is characterized by a combination of an open-channel block and a competitive block mechanism. karger.comdrugbank.com Specifically, phenobarbital has been found to inhibit the function of the hGluA2(R) AMPA receptor subunit. merckmillipore.com This inhibitory action on glutamatergic transmission provides an additional mechanism for reducing neuronal excitability, complementing its effects on GABAergic inhibition. patsnap.com
Ion Channel Inhibition: Beyond receptor-mediated actions, phenobarbital directly influences the function of various ion channels. It has been shown to inhibit voltage-gated calcium channels, which leads to a decrease in the release of excitatory neurotransmitters. drugbank.comt3db.ca Research on acutely isolated hippocampal CA1 neurons revealed that phenobarbital blocks voltage-activated Ca2+ channel currents. nih.gov This effect contributes to the stabilization of neuronal membranes and a reduction in neuronal excitability. patsnap.com Additionally, some evidence suggests that phenobarbital can also block voltage-dependent sodium channels, further impeding the propagation of action potentials. patsnap.com
Table 1: Summary of Phenobarbital's Effects on Non-GABAergic Targets
| Target | Effect | Consequence |
| AMPA Receptors | Dose-dependent block (open-channel and competitive) | Reduced excitatory neurotransmission |
| Voltage-Gated Calcium Channels | Inhibition of current | Decreased excitatory neurotransmitter release |
| Voltage-Gated Sodium Channels | Blockade | Reduced neuronal excitability |
Impact on Synaptic Development and Plasticity in Developing Brain Models
The use of phenobarbital during critical periods of brain development has been a subject of extensive research, with animal models revealing significant impacts on synaptic maturation and plasticity. These effects are particularly concerning as they can have long-lasting consequences on brain function and behavior. nih.govresearchgate.net
Disruption of Synaptic Maturation: Studies in neonatal rat models have demonstrated that even a single exposure to phenobarbital can disrupt the normal developmental trajectory of synapses in various brain regions, including the hippocampus and striatum. nih.govnih.gov In the hippocampus, neonatal phenobarbital exposure has been shown to initially increase the frequency of miniature inhibitory post-synaptic currents (mIPSCs) at postnatal day 14 (P14), but then leads to a failure in the normal developmental increase in mIPSC frequency by P29. nih.gov This suggests an impairment in the maturation of GABAergic synapses. nih.govfrontiersin.org Similarly, in the striatum, neonatal exposure to phenobarbital prevents the typical age-related increase in both inhibitory and excitatory post-synaptic current frequency. nih.gov
Induction of Neuronal Apoptosis: A significant concern with early-life phenobarbital exposure is its potential to induce widespread apoptotic neurodegeneration. frontiersin.orgpnas.org Studies in developing rats have shown that phenobarbital can cause a substantial increase in neuronal cell death in various brain regions. pnas.orgnih.gov This effect is dose-dependent and has been observed at plasma concentrations relevant to those used for seizure control in humans. pnas.org The increased apoptosis exceeds the normal physiological pruning of neurons that occurs during development. nih.gov
Long-Term Functional Consequences: The structural and synaptic changes induced by neonatal phenobarbital exposure are associated with lasting behavioral deficits. nih.govresearchgate.net For instance, rats exposed to phenobarbital as neonates have shown impairments in striatal-mediated reversal learning behavior. nih.gov These functional impairments underscore the potential for early-life phenobarbital administration to have enduring effects on cognitive function. frontiersin.org
Table 2: Effects of Neonatal Phenobarbital Exposure on Synaptic Development
| Brain Region | Observed Effect | Functional Implication |
| Hippocampus | Altered mIPSC frequency development | Impaired synaptic maturation |
| Striatum | Decreased IPSC and EPSC frequency | Impaired synaptic connectivity |
| Various Regions | Increased neuronal apoptosis | Neuronal loss |
Transcriptomic and Proteomic Alterations in Neural Tissues
Exposure to phenobarbital can induce significant and widespread changes in the expression of genes and proteins within neural tissues. These molecular alterations provide insights into the mechanisms underlying its long-term effects on the developing brain. frontiersin.orgnih.gov
Transcriptomic Changes: RNA sequencing of the hippocampus in neonatal rats following a single dose of phenobarbital revealed broad changes in the transcriptomic profile, with 124 differentially expressed transcripts identified. frontiersin.orgnih.gov These changes were observed even after the drug was expected to be cleared from the system. frontiersin.orgnih.gov Notably, there was a downregulation of genes associated with GABAergic neurons, such as Pvalb and Sst, and oligodendrocyte markers like Opalin. nih.gov Conversely, genes associated with activated microglia (Cd68) and astrocytes (Vegfa) were upregulated, suggesting a potential neuroinflammatory response. nih.gov
Proteomic Alterations: Proteomic studies have also identified changes in protein expression following phenobarbital administration. In a study on temporal lobe epilepsy, it was noted that the expression of hemopexin (HPX) can be induced by phenobarbital. mdpi.com While much of the proteomic research has focused on the liver, where phenobarbital induces drug-metabolizing enzymes, studies are beginning to explore its effects on the brain's proteome. plos.org For instance, research in animal models of epilepsy has shown alterations in proteins involved in neuronal excitatory imbalance, synaptic activity, and inflammation. mdpi.com Dysregulation of cortical proteome has been linked to phenobarbital exposure in animal models. researchgate.net
Table 3: Selected Gene and Protein Alterations Induced by Phenobarbital in Neural Tissue
| Molecule Type | Name | Change | Associated Cell Type/Process |
| Transcript | Pvalb | Downregulated | GABAergic neurons |
| Transcript | Opalin | Downregulated | Oligodendrocytes |
| Transcript | Cd68 | Upregulated | Activated microglia |
| Transcript | Vegfa | Upregulated | Astrocytes |
| Protein | Hemopexin (HPX) | Upregulated | Inflammation |
These transcriptomic and proteomic changes may serve as a bridge between the acute pharmacological actions of phenobarbital and the lasting structural and functional alterations observed in the developing brain. nih.gov
Structure Activity Relationship Sar Studies of Barbiturates and Phenobarbital Derivatives
Correlating Chemical Structure with Ion Channel Modulation
Barbiturates primarily exert their effects by modulating the activity of pentameric ligand-gated ion channels (pLGICs), particularly the GABA-A receptor. nih.govwikipedia.org They enhance the action of the inhibitory neurotransmitter GABA, leading to increased synaptic inhibition. t3db.cadrugs.com The chemical structure of a barbiturate (B1230296) molecule dictates its binding affinity and modulatory effect on these ion channels.
Key structural features that influence ion channel modulation include:
Substituents at the C-5 Position: The nature of the alkyl or aryl groups at this position is a primary determinant of a barbiturate's potency and action. mdpi.com For a compound to cross the blood-brain barrier and exhibit central nervous system (CNS) depressant effects, both hydrogen atoms at the C-5 position must be replaced with other substituents. cutm.ac.in
Lipid Solubility: The sedative and hypnotic activity generally increases with the lipid solubility of the substituents at C-5. The optimal activity is often seen when the total number of carbon atoms in both substituent groups is between 6 and 10. cutm.ac.inyoutube.com
Branching: Branched-chain isomers tend to have greater lipid solubility and activity compared to their straight-chain counterparts. cutm.ac.inyoutube.com
Aromatic/Alicyclic Groups: The presence of an aromatic or alicyclic ring at C-5, as seen with the phenyl group in phenobarbital (B1680315), typically confers greater potency than an aliphatic group with the same number of carbon atoms. cutm.ac.inyoutube.com
Modifications at Other Positions:
N-Methylation: Methylation of one of the imide hydrogens (at N-1 or N-3) can alter the onset and duration of action. cutm.ac.in
Thiobarbiturates: Replacing the oxygen atom at the C-2 position with a sulfur atom creates a thiobarbiturate. These compounds, such as thiopental, generally have a more rapid onset and shorter duration of action due to increased lipid solubility. youtube.com
Barbiturates have been shown to bind within the ion channel pore of pLGICs, stabilizing a closed or desensitized state of the receptor. nih.gov This inhibitory action is distinct from that of other modulators like benzodiazepines, which increase the frequency of channel opening, whereas barbiturates increase the duration of the opening. wikipedia.org In addition to their effects on GABA-A receptors, some barbiturates, including phenobarbital, may also inhibit calcium channels, which decreases the release of excitatory neurotransmitters. t3db.capharmacompass.com
| Structural Modification | Effect on Chemical Properties | Impact on Pharmacological Activity |
|---|---|---|
| Increase total carbons at C-5 (up to 10) | Increases lipid solubility | Increases sedative/hypnotic activity cutm.ac.inyoutube.com |
| Branched chain at C-5 vs. straight chain | Increases lipid solubility | Greater activity, shorter duration of action cutm.ac.inyoutube.com |
| Aromatic/alicyclic group at C-5 | Increases potency compared to aliphatic group | Greater potency cutm.ac.inyoutube.com |
| Replacement of C-2 oxygen with sulfur | Increases lipid solubility | Rapid onset, shorter duration of action youtube.com |
| Polar substituent on C-5 aromatic group | Decreases lipid solubility | Decreases potency youtube.com |
Comparative Pharmacology of Barbiturate Analogs (e.g., Pentobarbital)
Phenobarbital and its analog pentobarbital (B6593769), while both classified as barbiturates, exhibit distinct pharmacological profiles that can be attributed to differences in their chemical structures. The primary structural difference is at the C-5 position: phenobarbital has one ethyl and one phenyl group, while pentobarbital has one ethyl and one 1-methylbutyl group.
A comparative study on isolated nervous tissue revealed that both phenobarbital and pentobarbital could raise the threshold and lower the spike amplitude in sciatic nerves. nih.gov However, their effects on epileptiform after-discharges in the cerebral cortex differed significantly. Low doses of phenobarbital shortened these discharges, whereas hypnotic doses of pentobarbital had no effect. nih.gov This suggests that the well-known in vivo differences between the two drugs may stem from their distinct actions on excitable membranes rather than just differences in their distribution within the brain. nih.gov
The axonal effect of pentobarbital is enhanced when deuterium oxide (D2O) is substituted for water, a phenomenon also seen with some general anesthetics, suggesting an involvement of tissue water in its mechanism. nih.gov In contrast, the action of phenobarbital was not modified by this change, indicating a different mode of interaction at the membrane level. nih.gov
| Feature | Phenobarbital | Pentobarbital |
| C-5 Substituents | Ethyl, Phenyl | Ethyl, 1-methylbutyl |
| Primary Clinical Use | Anticonvulsant, Sedative wikipedia.orgdrugs.com | Sedative, Hypnotic drugs.com |
| Effect on Cortical After-Discharges | Shortens discharges at low doses nih.gov | No effect at hypnotic doses nih.gov |
| Effect of D2O on Axonal Action | Not modified nih.gov | Enhanced nih.gov |
Rational Design Principles for Novel Anticonvulsant Agents based on Barbiturate Scaffolds
The barbiturate scaffold has served as a foundational template for the rational design of new anticonvulsant drugs. The goal of such design is to enhance anticonvulsant efficacy while minimizing sedative side effects. Understanding the SAR of barbiturates provides key principles for these design efforts.
One critical aspect is the chirality of the molecule. For some barbiturate derivatives, the different enantiomers can have opposing pharmacological effects. For instance, researchers have synthesized chiral barbiturates where the S-enantiomer acts as a convulsant, while the R-enantiomer is an anticonvulsant. nih.gov This highlights the stereospecificity of the interaction with the target receptor. The convulsant S-enantiomer was found to bind solely to an inhibitory site on the GABA-A receptor, acting as both an open-state and resting-state inhibitor. nih.gov
Rational design principles based on the barbiturate scaffold include:
Optimizing C-5 Substituents: The core principle remains the modification of the groups at the C-5 position to achieve the desired balance of lipophilicity and steric properties for optimal target engagement and pharmacokinetic profile. cutm.ac.in
Exploiting Stereochemistry: Synthesizing and testing individual enantiomers can lead to the discovery of agents with more specific actions, separating desired anticonvulsant effects from undesired sedative or even convulsant effects. nih.gov
Modifying the Pyrimidine Ring: While less common, modifications to the barbiturate ring itself, such as creating thiobarbiturates or N-alkylated derivatives, can fine-tune the onset and duration of action. youtube.com
Balancing GABA-A Receptor Excitation and Inhibition: A deep understanding of the structure-activity relationships at different binding sites on the GABA-A receptor could allow for the rational design of agents that are anticonvulsant without being sedative. nih.gov By adjusting the balance between a drug's ability to enhance GABA's effect (EC50) and its ability to inhibit the channel (IC50), novel agents with improved therapeutic profiles could be developed. nih.gov
The historical development of antiepileptic drugs has often involved the exhaustive exploration of cyclic ureide structures, a class to which barbiturates belong. nih.gov This systematic approach, guided by SAR principles and preclinical screening models, has led to the identification of numerous anticonvulsant compounds. nih.gov
Analytical and Experimental Methodologies in Phenobarbital Research
Bioanalytical Techniques for Compound Quantification
Accurate quantification of phenobarbital (B1680315) in biological fluids is crucial for research. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the determination and quantification of phenobarbital in biological samples such as blood, serum, and plasma. bohrium.comnih.gov This technique offers high selectivity and sensitivity, allowing for the separation of phenobarbital from endogenous components and other drugs. bohrium.comthermofisher.com Various HPLC methods have been developed and validated, often employing UV detection. thermofisher.comnih.gov
Key aspects of HPLC methodologies for phenobarbital analysis include the sample extraction process, chromatographic conditions, and method validation. Liquid-liquid extraction (LLE) and protein precipitation are common methods to isolate the drug from the plasma or serum matrix before injection into the HPLC system. uva.es
Validation studies for these HPLC methods consistently demonstrate high linearity, precision, accuracy, and recovery, confirming their suitability for bioanalytical applications. bohrium.comresearchgate.net For instance, one validated method showed linearity in the concentration range of 2.5 to 80 µg/mL with a linear correlation coefficient of 0.9981. bohrium.com Another study reported a linear range of 0.1-4 μg/mL. uva.es The precision of these methods is typically high, with relative standard deviations (RSD) often below 7%. nih.govresearchgate.net
Interactive Data Table: HPLC Parameters for Phenobarbital Quantification
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | C-18 (Shimpack XR-ODS 50L x 3.0) bohrium.com | C12 analytical column uva.es | C-18 researchgate.net |
| Mobile Phase | Acetonitrile-water (30:70, v/v) bohrium.com | Water:acetonitrile:methanol (58.8:15.2:26, v/v/v) uva.es | Methanol:water:glacial acetic acid (67:33:1, v/v/v) researchgate.net |
| Flow Rate | 0.2 mL/min bohrium.com | 1.2 mL/min uva.es | 1.0 mL/min researchgate.net |
| Detection Wavelength | 210 nm bohrium.com | 205 nm uva.es | 230 nm researchgate.net |
| Linearity Range | 2.5 - 80 µg/mL bohrium.com | 0.1 - 4 µg/mL uva.es | 0.5 - 50.0 µg/mL researchgate.net |
| Recovery | 97.83% bohrium.com | >96% researchgate.net | 70-80% nih.gov |
In Vitro Experimental Systems
In vitro models are indispensable for dissecting the cellular and subcellular effects of phenobarbital, providing controlled environments to study its impact on neurons and liver cells.
Isolated neuronal preparations, particularly acutely isolated hippocampal CA1 neurons, serve as a critical model for investigating the electrophysiological effects of phenobarbital. thermofisher.com Research using this system has demonstrated that phenobarbital can block voltage-activated calcium currents in these neurons. thermofisher.com
Furthermore, studies utilizing acute hippocampal slices from rats exposed to phenobarbital neonatally have employed whole-cell patch-clamp recordings from CA1 pyramidal neurons. revvity.comnih.gov These investigations have revealed that early-life exposure to phenobarbital disrupts the maturation of GABAergic synapses. revvity.comnih.gov Specifically, at postnatal day 14, an increased frequency of miniature inhibitory post-synaptic currents (mIPSCs) was observed in phenobarbital-exposed animals compared to controls. revvity.com This effect was accompanied by larger tonic currents sensitive to bicuculline. revvity.com However, by postnatal day 29, the normal developmental increase in mIPSC frequency was absent in the phenobarbital-exposed group, indicating a lasting alteration in synaptic development. revvity.com These findings highlight how isolated neuronal preparations are used to uncover lasting synaptic changes induced by phenobarbital exposure. revvity.com
Synaptosomes, which are isolated presynaptic nerve terminals, provide a valuable system for studying the binding characteristics of drugs to synaptic membranes. Research using synaptosomal membranes from the rat brain has identified a single class of binding sites for phenobarbital.
These binding sites exhibit relatively low affinity, with a dissociation constant (Kd) of approximately 100 µM, and a high density of about 800 pmol/mg of protein. Competitive binding assays have shown that other substituted barbiturates can displace phenobarbital from these sites. A strong correlation exists between the ability of various depressant and anticonvulsant barbiturates to displace phenobarbital and their capacity to enhance the binding of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This suggests that these phenobarbital binding sites are involved in the potentiation of GABA-mediated synaptic inhibition. Notably, these barbiturate (B1230296) sites are distinct from GABA recognition sites and GABA-activated ionophores.
Primary cultures of hepatocytes are a key in vitro system for examining the hepatic effects of phenobarbital, particularly its role in enzyme induction and cell proliferation. Studies using cultured human primary hepatocytes have shown that phenobarbital robustly induces the expression of SLC13A5, a sodium-coupled citrate (B86180) transporter. This induction is mediated through the activation of the Pregnane (B1235032) X Receptor (PXR) signaling pathway, as pharmacological inhibition or genetic knockdown of PXR significantly reduces this effect.
Research on primary cultures of rat hepatocytes has investigated phenobarbital's impact on DNA synthesis. These studies demonstrate that phenobarbital inhibits DNA synthesis in a dose-dependent manner, with a 6 mM dose causing an 80-90% inhibition. This mitoinhibitory effect was observed in hepatocytes from both normal liver tissue and from persistent hepatic nodules, suggesting that phenobarbital does not create a strong differential inhibition between non-initiated and initiated hepatocytes in this model.
Spectroscopic and Imaging Techniques for Molecular and Cellular Studies (e.g., Fura-2 Fluorescence, Nuclear Magnetic Resonance Metabolomics)
Advanced spectroscopic and imaging techniques provide deep insights into the molecular and metabolic consequences of phenobarbital exposure at the cellular level.
Fura-2 fluorescence is a widely used ratiometric imaging technique for the precise measurement of intracellular calcium concentrations. nih.gov The Fura-2 dye is a fluorescent indicator that shifts its excitation maximum from approximately 380 nm in the calcium-free state to 340 nm when bound to calcium, while its emission wavelength remains constant at around 510 nm. By calculating the ratio of fluorescence intensity at these two excitation wavelengths, researchers can determine intracellular calcium levels while minimizing confounding variables like dye concentration and cell thickness. This technique is particularly valuable for studying the effects of compounds that modulate neuronal calcium signaling. Given that phenobarbital has been shown to block voltage-activated Ca2+ currents in hippocampal neurons, Fura-2 imaging is a suitable method to visualize and quantify the resulting changes in intracellular calcium dynamics. thermofisher.com
Nuclear Magnetic Resonance (NMR) metabolomics is a powerful technique used to obtain a comprehensive profile of metabolites in biological samples. ¹H NMR metabolomics has been applied to study the broader metabolic consequences of phenobarbital treatment by analyzing serum samples. In a study involving phenobarbital-treated dogs, this technique identified significant alterations in the serum metabolome compared to a control group.
Interactive Data Table: Metabolite Changes in Phenobarbital-Treated Dogs
| Metabolite | Change in Phenobarbital Group | Potential Association |
|---|---|---|
| Glycoprotein acetyls | Increased | Inflammatory processes |
| Albumin | Decreased | Liver function, drug binding |
| Glutamine | Decreased | CNS function |
| Histidine | Decreased | Inflammatory processes |
| LDL Particle Size | Increased | Lipid metabolism |
| HDL Measures | Decreased | Lipid metabolism |
| Saturated Fatty Acids | Increased | Lipid metabolism |
| Polyunsaturated Fatty Acids | Decreased | Lipid metabolism |
These findings indicate that phenobarbital induces multiple metabolic changes related to liver and CNS function, inflammation, and drug binding. Interestingly, the study found no linear association between the serum phenobarbital concentration and the magnitude of these metabolic changes, suggesting that other factors contribute to these effects.
In Vivo Animal Models for Mechanistic Investigations (e.g., Rodent Models)
Rodent models, primarily mice and rats, have been instrumental in elucidating the complex mechanisms of action of phenobarbital. These in vivo systems allow for the investigation of physiological and biochemical effects that are not possible to fully recapitulate in vitro. Research using these models has provided critical insights into phenobarbital's role in enzyme induction, its neuroprotective properties, and its effects on seizure activity, as well as its function as a non-genotoxic carcinogen.
A primary focus of mechanistic studies in rodents has been phenobarbital's potent induction of hepatic cytochrome P450 (CYP) enzymes. nih.gov This process is mainly mediated through the activation of the constitutive androstane (B1237026) receptor (CAR). kmthepatech.comresearchgate.net Studies in mice have demonstrated that phenobarbital treatment leads to a significant increase in the expression and activity of various CYP enzymes, such as those in the Cyp2b, Cyp2c, and Cyp3a families. nih.gov Research has shown that this induction is persistent and dependent on the dose administered during early life. nih.gov For instance, neonatal treatment of mice with a high dose of phenobarbital resulted in a dramatic and lasting increase in Cyp2b10 enzyme activity in adulthood. nih.gov
In addition to enzyme induction, rodent models have been crucial for investigating the early metabolic changes that precede phenobarbital's longer-term pathological effects, such as hepatocarcinogenesis. nih.gov Studies in Fisher rats have identified dose-dependent metabolic perturbations in the liver after just one day of exposure. nih.gov These changes include decreased hepatic glycogen (B147801) and increased heme biosynthesis and glutathione (B108866) synthesis, likely as a response to oxidative stress. nih.gov
Table 1: Effect of Neonatal Phenobarbital Treatment on Cyp2b10 Induction in Adult Male Mice
| Treatment Group | Cyp2b10 mRNA Fold Induction | Cyp2b10 Protein Fold Induction | Cyp2b10 Enzyme Activity Fold Induction |
|---|---|---|---|
| Control | 1 | 1 | 1 |
| Phenobarbital (250 mg/kg) | 12 | 3.5 | 35 |
Data derived from a study on the persistent induction of cytochrome P450 enzymes in adult mouse liver following neonatal phenobarbital treatment. nih.gov
Rodent models of brain injury, such as neonatal hypoxia-ischemia, have been employed to explore the neuroprotective mechanisms of phenobarbital. nih.govnih.gov In these models, phenobarbital administration, often in conjunction with therapeutic hypothermia, has been shown to reduce brain damage and improve functional outcomes. nih.gov For example, combination treatment in a rat model of hypoxia-ischemia resulted in significantly better sensorimotor performance and lower neuropathology scores compared to hypothermia alone. nih.gov Studies in immature mice have further demonstrated that phenobarbital can reduce hemispheric atrophy following a stroke. researchgate.netaesnet.org
Table 2: Neuroprotective Effects of Phenobarbital in Rodent Models of Brain Injury
| Animal Model | Injury Type | Treatment | Key Finding | Reference |
|---|---|---|---|---|
| Rat Pups | Hypoxia-Ischemia | Phenobarbital + Hypothermia | Reduced contralateral forepaw placing deficit; Lower neuropathology scores | nih.gov |
| Immature CD1 Mice | Stroke | Phenobarbital (30 mg/kg) | Significantly reduced hemispheric atrophy compared to vehicle | researchgate.netaesnet.org |
| Immature CD1 Mice | Stroke | Phenobarbital (60 mg/kg) | No significant reduction in hemispheric atrophy compared to vehicle | researchgate.netaesnet.org |
This table summarizes findings from studies investigating the neuroprotective efficacy of phenobarbital in different rodent injury models.
Furthermore, the anticonvulsant properties of phenobarbital are extensively studied in rodent models of seizures. nih.govresearchgate.net In a mouse model of neonatal hypoxia-induced seizures, phenobarbital treatment was found to reduce seizure burden. nih.gov Similarly, in an immature mouse model of post-stroke seizures, phenobarbital significantly suppressed seizure activity compared to a vehicle control. researchgate.net These models are crucial for dissecting the relationship between seizure suppression and neuroprotection, allowing researchers to investigate whether the beneficial effects on brain injury are a direct result of seizure cessation. researchgate.net
Table 3: Hepatic Metabolite Changes in Fisher Rats Following Phenobarbital Exposure
| Metabolite | Change with Increasing Phenobarbital Dose | Time Point |
|---|---|---|
| Glucose | Dose-dependent decrease | All time points |
| Glycogen | Dose-dependent decrease | All time points |
| Succinate | Increase | All time points |
| Glutamine | Increase | Days 1-7 |
| Glutathione | Increase | Days 1-7 |
Data from an integrated functional genomic study of acute phenobarbital exposure in the rat. nih.gov
Finally, transgenic mouse models, such as those with humanized CAR/PXR receptors or CAR-null mice, have been pivotal in understanding species-specific differences in phenobarbital's mechanisms. kmthepatech.comnih.gov These models have helped confirm that phenobarbital is an activator of CAR but not PXR in mice, while in human systems, it appears to activate both nuclear receptors. nih.gov Such models are invaluable for assessing the relevance of findings in rodents to human health, particularly in the context of drug metabolism and non-genotoxic carcinogenesis. kmthepatech.com
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study Phenobarbital Calcium’s effect on neuronal calcium channels?
- Methodological Answer : In vitro electrophysiological assays, such as patch-clamp techniques, are standard for assessing this compound’s inhibition of voltage-gated calcium channels in acutely isolated hippocampal neurons. These models allow direct measurement of ionic currents under controlled conditions. For reproducibility, ensure consistent bath solution composition (e.g., pH 7.4, 2 mM Ca²⁺) and temperature (25°C) to minimize experimental variability .
Q. Which analytical techniques are validated for quantifying this compound in pharmacokinetic studies?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 254 nm is widely used. Sample preparation involves dissolving this compound in ethanol (95%) and dilute hydrochloric acid, followed by filtration to remove particulates. Validate the method per ICH guidelines, including linearity (1–100 µg/mL), precision (RSD < 2%), and recovery (>95%) .
Q. How does this compound modulate both GABAergic transmission and calcium channel activity?
- Methodological Answer : Dual mechanisms can be studied using GABA receptor antagonists (e.g., bicuculline) and calcium channel blockers (e.g., nifedipine) in tandem. Electrophysiological recordings in CA1 neurons can isolate GABA-A receptor-mediated Cl⁻ currents from calcium current inhibition. Dose-response curves for this compound (0.1–10 mM) clarify relative contributions .
Q. What are the critical stability considerations for this compound in experimental solutions?
- Methodological Answer : Stability is pH- and temperature-dependent. Prepare stock solutions in ethanol (95%) with 5% hydrochloric acid to prevent hydrolysis. Store at 4°C for ≤24 hours. For long-term storage, lyophilize and keep at -20°C. Monitor degradation via HPLC peak purity analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound’s calcium channel inhibition?
- Methodological Answer : Variability arises from differences in neuronal subtypes (e.g., hippocampal vs. cortical), voltage protocols, and solution ion concentrations. Standardize protocols using the same cell line (e.g., HEK293 expressing Cav2.2 channels) and clamp conditions (e.g., holding potential -80 mV, step depolarization to +10 mV). Perform meta-analysis of published data to identify confounding variables .
Q. What strategies optimize LC-MS/MS detection of this compound metabolites in biological matrices?
- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from plasma. Optimize ionization parameters (e.g., ESI+ with 3.5 kV capillary voltage) and employ a gradient elution (5–95% acetonitrile in 0.1% formic acid) on a Zorbax SB-C18 column. Validate matrix effects (<15%) and lower limits of quantification (LLOQ ≤1 ng/mL) .
Q. How to design a study differentiating GABAergic vs. calcium channel-mediated anticonvulsant effects?
- Methodological Answer : Use transgenic mice lacking GABA-A receptor subunits (e.g., β3 knockout) or calcium channel mutants (e.g., Cav2.1 null). Compare this compound’s efficacy in seizure models (e.g., pentylenetetrazole-induced seizures) between wild-type and mutants. Pair with microdialysis to measure extracellular GABA and calcium levels .
Q. What statistical models address inter-individual variability in this compound responses?
- Methodological Answer : Apply mixed-effects modeling to account for subject-specific random effects (e.g., metabolic enzyme expression). Use Bayesian hierarchical models to integrate pharmacokinetic (PK) and pharmacodynamic (PD) data. Validate with bootstrapping (≥1,000 iterations) to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
